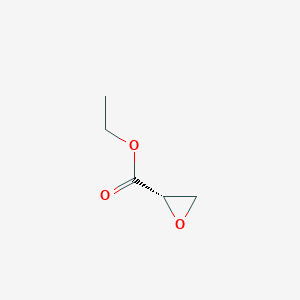

ethyl (2S)-oxirane-2-carboxylate

Description

Ethyl (2S)-oxirane-2-carboxylate (CAS 111058-34-5) is a chiral epoxide ester with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol. Its structure features an oxirane (epoxide) ring fused to an ethyl ester group, with the (2S) configuration dictating its stereochemical properties. Key physical characteristics include a boiling point of 123°C, density of 1.180 g/cm³, and refractive index of 1.419–1.421 . This compound is widely utilized as a synthetic intermediate in asymmetric catalysis and peptidomimetic drug design due to its reactive epoxide ring and enantiomeric purity .

Propriétés

IUPAC Name |

ethyl (2S)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWSXRILNPXKJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911973 | |

| Record name | Ethyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111058-34-5 | |

| Record name | Ethyl (2S)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2S)-oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl (2S)-oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of ethyl (2S)-2-hydroxypropanoate using a peracid, such as m-chloroperoxybenzoic acid, under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic asymmetric epoxidation of prochiral alkenes using chiral catalysts. This approach allows for the efficient production of enantiomerically pure this compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

Oxidation: Diols or carboxylic acids.

Reduction: Alcohols.

Substitution: Amino alcohols, thioethers, or other substituted compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl (2S)-oxirane-2-carboxylate is primarily utilized in the synthesis of various pharmaceutical compounds due to its unique structural features:

Drug Synthesis

The compound serves as a versatile building block in the synthesis of drugs. For example:

- It can be used to create intermediates for anti-inflammatory medications and antibiotics.

- Its reactivity allows for the introduction of various functional groups, facilitating the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. By modifying the oxirane ring, researchers have synthesized compounds that show promise as anticancer agents.

Catalysis

This compound is also employed as a catalyst in organic reactions:

Catalytic Reactions

- It can catalyze nucleophilic substitution reactions, enhancing reaction rates and selectivity.

- The compound's ability to act as an electrophile makes it suitable for various catalytic processes.

Material Science

In material science, this compound is used to develop advanced materials:

Polymer Synthesis

The compound is involved in the synthesis of polymers with specific properties:

- It can be polymerized to create materials with enhanced mechanical strength and thermal stability.

- Applications include coatings and adhesives that require robust performance under varying conditions.

Mécanisme D'action

The mechanism of action of ethyl (2S)-oxirane-2-carboxylate involves its ability to undergo ring-opening reactions with various nucleophiles. The oxirane ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Enantiomeric Pair: (R)-Ethyl Oxirane-2-Carboxylate

The (R)-enantiomer (CAS 111058-33-4) shares identical physical properties (e.g., boiling point, density) but exhibits opposite optical activity. Stereochemistry critically influences reactivity in chiral environments. For instance, the (S)-enantiomer is preferred in synthesizing protease inhibitors like Aloxistatin due to its compatibility with biological targets .

| Property | Ethyl (2S)-Oxirane-2-Carboxylate | (R)-Ethyl Oxirane-2-Carboxylate |

|---|---|---|

| CAS Number | 111058-34-5 | 111058-33-4 |

| Configuration | S | R |

| Boiling Point | 123°C | 123°C |

| Optical Activity | [α]₂₀^D = -15.6° (c=1, CHCl₃) | [α]₂₀^D = +15.6° (c=1, CHCl₃) |

| Applications | Protease inhibitors, asymmetric synthesis | Less common in bioactive compounds |

Aromatic Derivatives: Methyl (2R,3S)-3-Phenyloxirane-2-Carboxylate

This derivative (CAS 19190-80-8) incorporates a phenyl group, increasing molecular weight to 178.18 g/mol (C₁₀H₁₀O₃). The aromatic ring enhances steric bulk and π-π stacking interactions, reducing solubility in polar solvents but improving thermal stability. Its melting point (199°C ) is significantly higher than the parent compound due to crystallinity induced by the phenyl group .

| Property | This compound | Methyl (2R,3S)-3-Phenyloxirane-2-Carboxylate |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 116.12 g/mol | 178.18 g/mol |

| Melting Point | Not reported | 199°C |

| Solubility | Soluble in organic solvents | Limited solubility in polar solvents |

Etomoxir (Ethyl 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-Carboxylate)

Etomoxir (CAS 828934-41-4) features a long alkyl chain and a 4-chlorophenoxy group, increasing its molecular weight to 318.8 g/mol. This structure enhances lipophilicity, enabling mitochondrial targeting as a carnitine palmitoyltransferase-1 (CPT-1) inhibitor. It inhibits fatty acid oxidation at IC₅₀ = 10 μM, demonstrating how hydrophobic substituents enhance bioactivity .

Aloxistatin (E-64d)

Aloxistatin (CAS 88321-09-9) is a peptidomimetic epoxide with a molecular weight of 342.43 g/mol (C₁₇H₃₀N₂O₅). Its branched alkyl chains and amide bonds enable membrane permeability and selective cysteine protease inhibition (e.g., cathepsin B). Unlike the parent compound, Aloxistatin’s bulky substituents reduce epoxide reactivity but improve target specificity .

| Property | This compound | Etomoxir | Aloxistatin |

|---|---|---|---|

| Molecular Weight | 116.12 g/mol | 318.8 g/mol | 342.43 g/mol |

| Key Substituents | Ethyl ester | Chlorophenoxy hexyl chain | Peptidomimetic chains |

| Bioactivity | None | CPT-1 inhibitor | Protease inhibitor |

| Solubility | Organic solvents | Lipophilic | DMSO/EtOH |

Reactivity and Stability Trends

- Simple Epoxides : this compound undergoes nucleophilic ring-opening reactions (e.g., with amines or thiols) due to its strained epoxide ring. Reactivity is modulated by steric and electronic effects .

- Bulky Analogs: Etomoxir and Aloxistatin exhibit slower ring-opening due to steric hindrance, favoring targeted interactions over nonspecific reactions .

- Electron-Withdrawing Groups : Derivatives like 7g (nitrobenzoxazolone) show enhanced electrophilicity, accelerating reactions with nucleophiles .

Activité Biologique

Ethyl (2S)-oxirane-2-carboxylate, also known as ethyl glycidate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 132.11 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in various animal models. A study involving carrageenan-induced paw edema in rats demonstrated a significant reduction in inflammation when treated with this compound. The reduction in edema was comparable to that observed with standard anti-inflammatory drugs like ibuprofen .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were found to be 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Modulation of Inflammatory Pathways : this compound appears to downregulate pro-inflammatory cytokines, thereby reducing inflammation.

- Induction of Apoptosis : In cancer cells, it activates caspase pathways, promoting programmed cell death.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluating the efficacy of this compound as an antimicrobial agent was conducted with patients suffering from skin infections caused by antibiotic-resistant bacteria. Results showed a significant improvement in infection resolution rates compared to placebo .

Case Study 2: Anti-inflammatory Effects in Arthritis

In a controlled study involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores over a four-week period. Participants reported improved quality of life metrics, suggesting its potential as an adjunct therapy for inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for ethyl (2S)-oxirane-2-carboxylate, and how can reaction conditions be optimized?

this compound derivatives are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, derivatives with substituted triazoles are prepared using CuSO₄, sodium ascorbate (NaAsc), and tris(benzyltriazolylmethyl)amine (TBTA) in a solvent system of tert-BuOH/EtOH/H₂O (2:2:1). Yields range from 45% to 93%, depending on substituents (e.g., nitroaryl or sulfamoylphenyl groups). Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of alkyne to azide), catalyst loading (0.1–0.2 eq CuSO₄), and solvent polarity. NMR (¹H, ¹³C) and FT-IR are critical for confirming regioselectivity and purity .

Q. How is the stereochemical integrity of the oxirane ring verified during synthesis?

The (2S)-configuration is confirmed via ¹H NMR coupling constants and ¹³C NMR chemical shifts. For instance, the oxirane protons (J = 1.75–1.90 Hz) and carbonyl carbons (δ ~165–170 ppm) provide evidence of stereochemical retention . Chiral HPLC or polarimetry may supplement analysis when enantiopurity is critical.

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and stereochemistry (e.g., δ 4.42–4.71 ppm for oxirane protons).

- FT-IR : Stretching frequencies (e.g., 2250 cm⁻¹ for nitriles, 1752 cm⁻¹ for esters) confirm functional groups.

- Elemental analysis : Validates molecular formula (e.g., C₁₂H₁₀N₂O₅ for nitroaryl derivatives).

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives.

Advanced Research Questions

Q. How do computational methods aid in predicting reaction thermodynamics for oxirane synthesis?

Semi-empirical quantum-chemical methods (e.g., AM1) calculate activation energies (Δ‡G) and reaction exothermicity. For example, tert-butyl-substituted oxirane synthesis is exothermic (ΔH < 0), while methoxyphenyl derivatives require endothermic conditions (ΔH > 0). High activation energies (~20–30 kcal/mol) necessitate optimized temperatures (e.g., 60–80°C) and catalysts. Density functional theory (DFT) further predicts transition states and regioselectivity in CuAAC reactions.

Q. How does stereochemistry influence biological activity in enzyme inhibition studies?

The (2S)-enantiomer exhibits stereospecific interactions with enzymes like calpain and cis-3-chloroacrylic acid dehalogenase. For example, (R)-oxirane-2-carboxylate irreversibly alkylates active-site cysteine residues, while the (S)-enantiomer shows reduced binding affinity. Kinetic assays (e.g., IC₅₀ measurements) and molecular docking validate enantiomer-specific inhibition .

Q. What strategies resolve contradictions in regioselectivity data for oxirane derivatives?

Conflicting regioselectivity in click reactions may arise from solvent polarity or azide electronic effects. For nitroaryl azides, polar solvents favor triazole formation at the electron-deficient position, whereas nonpolar solvents shift regioselectivity. Multi-variable factorial design (e.g., 2³ factorial experiments) isolates factors like temperature, solvent ratio, and catalyst loading .

Q. How are oxirane derivatives applied in probing enzyme mechanisms?

this compound acts as a covalent inhibitor in activity-based protein profiling (ABPP). For example, Aloxistatin (E64d), an epoxide-containing peptidomimetic, inhibits cysteine proteases by forming a thioester adduct with catalytic cysteine residues. LC-MS/MS identifies labeled enzymes, while kinetic studies quantify inhibition rates .

Q. What are the limitations of current synthetic methods for chiral oxiranes?

- Low enantiomeric excess (ee) : Racemization occurs under acidic/basic conditions. Mitigation: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution.

- Scalability : CuAAC requires stoichiometric copper, complicating large-scale synthesis. Alternatives: Flow chemistry with immobilized Cu catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.